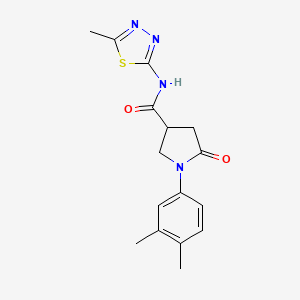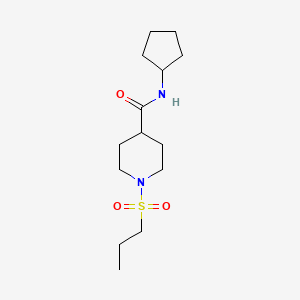![molecular formula C17H19N3O B4426202 4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4426202.png)
4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives with different reagents. For instance, one study detailed the synthesis of quinazolinones via lithiation, which could potentially be applied or adapted for the target compound (Smith et al., 1996). Another method involves the Ugi reaction followed by cyclization and oxidative dehydrogenation processes to synthesize complex quinazolinone structures (Yang et al., 2022).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by spectral techniques such as NMR, IR, and mass spectrometry, supported by computational methods like density functional theory (DFT) for detailed analysis of electronic structures and vibrational properties (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, allowing for the introduction of substituents at specific positions on the quinazoline ring, demonstrating the compound's versatility in synthetic chemistry (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting points, and crystalline structure, are influenced by their specific substituents and molecular configurations. These properties are critical for determining the compound's suitability for various applications, including materials science and pharmaceuticals.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including the ability to act as ligands in coordination chemistry, the potential for various organic transformations, and the formation of hydrogen bonds and pi-stacking interactions in their crystalline states, which could be relevant to the study of 4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone (Cruz et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,7-dimethyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-10-5-4-6-13(7-10)19-17-18-12(3)16-14(20-17)8-11(2)9-15(16)21/h4-7,11H,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGXOSPGKLNKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4426120.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4426132.png)

![5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426152.png)
![5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4426155.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4426185.png)

![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426189.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B4426196.png)
![N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4426207.png)

![4,6-dichloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426209.png)

